[4-(4-Methylpyridin-2-yl)phenyl]methanol
Description
Contextualization of Substituted Phenyl-Pyridine Methanol (B129727) Scaffolds in Advanced Chemical Research
The pyridine (B92270) ring, an isostere of benzene, is a fundamental component in over 7,000 existing drug molecules and is found in various natural products like alkaloids. nih.govrsc.org Its presence, combined with a phenyl ring, creates a biphenyl-like structure with distinct electronic and steric properties. The addition of a methanol group provides a reactive handle for further chemical transformations, making these scaffolds highly sought after in synthetic chemistry.
The general class of phenyl(pyridin-2-yl)methanol (B192787) derivatives is recognized as an important chiral alcohol skeleton. google.com These structures are integral to the synthesis of numerous natural products, pharmaceuticals, and biologically active compounds. google.com The versatility of the phenyl-pyridine core allows for a wide range of substitutions, enabling the fine-tuning of a molecule's properties for specific applications.
Strategic Importance of the [4-(4-Methylpyridin-2-yl)phenyl]methanol Motif in Synthetic Design and Functional Materials Development
The specific motif of this compound offers several strategic advantages. The methyl group on the pyridine ring can influence the molecule's electronic properties and solubility. The placement of the methanol group at the para-position of the phenyl ring provides a site for derivatization, allowing for the construction of larger, more complex architectures.
This structural arrangement is particularly valuable in the development of functional materials. For instance, the electronic properties of the phenyl-pyridine system make it a candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to incorporate this motif into polymer chains can enhance the mechanical and thermal properties of the resulting materials, leading to the development of high-performance coatings and composites.
Below is a table summarizing the key properties of the parent compound, (4-(Pyridin-2-yl)phenyl)methanol, which provides a baseline for understanding the characteristics of its methylated analogue.
| Property | Value |
| Molecular Formula | C12H11NO |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | (4-pyridin-2-ylphenyl)methanol |
| CAS Number | 98061-39-3 |
Note: Data for the parent compound is provided for context. Specific data for this compound may vary.
Overview of Current Research Trajectories Pertaining to this compound Analogues and Related Systems
Current research is actively exploring the potential of this compound and its analogues in several key areas. In medicinal chemistry, derivatives of similar phenyl-pyridine scaffolds are being investigated for their potential as antimicrobial and antiparasitic agents. Studies have shown that compounds with this core structure can exhibit activity against various bacterial strains and parasites.
In the realm of materials science, research is focused on synthesizing novel polymers and coordination complexes incorporating this motif. The goal is to develop materials with tailored optical, electronic, and thermal properties. The synthesis of such compounds often involves cross-coupling reactions to form the phenyl-pyridine bond, followed by functionalization of the methanol group.
Furthermore, the development of efficient and stereoselective synthetic methods for producing chiral phenyl-pyridine methanol derivatives remains a significant area of interest. google.com Asymmetric hydrogenation is a particularly attractive approach due to its high reaction yield and enantioselectivity. google.com
The table below presents a selection of related phenyl-pyridine methanol compounds and their reported applications or areas of study, highlighting the diverse research landscape.
| Compound Name | Key Research Area/Application |
| (R)-Phenyl(pyridin-2-yl)methanol | Chiral synthesis, pharmaceuticals google.com |
| (4-(5-Methylpyridin-2-yl)phenyl)methanol | Antimicrobial, antiparasitic, antioxidant, polymer development, organic electronics |
| Phenyl[1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol | Synthesis of pyrazole (B372694) derivatives with potential biological activity mdpi.com |
| [3-[[(PYRIDIN-4-YL)THIO]METHYL]PHENYL]METHANOL | Synthetic intermediate chemicalbook.com |
| 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives | Positive allosteric modulators for muscarinic acetylcholine (B1216132) receptors nih.gov |
Properties
CAS No. |
494785-37-4 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[4-(4-methylpyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-6-7-14-13(8-10)12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3 |
InChI Key |
NNYOTAHBUCFBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Methylpyridin 2 Yl Phenyl Methanol and Its Advanced Precursors
Retrosynthetic Analysis of [4-(4-Methylpyridin-2-yl)phenyl]methanol
A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points, leading to readily available or synthetically accessible starting materials. The primary disconnection is the carbon-carbon bond between the phenyl and pyridine (B92270) rings, suggesting a cross-coupling strategy. A secondary disconnection involves the benzylic alcohol, which can be derived from a corresponding carbonyl compound or carboxylic acid.
Scheme 1: Key Retrosynthetic Disconnections for this compound
Disconnection A (C-C Bond): This disconnection of the biaryl linkage is the most common approach. It suggests that the molecule can be assembled via a palladium- or nickel-catalyzed cross-coupling reaction. This leads to two primary sets of precursors:
A substituted pyridine (e.g., 2-halo-4-methylpyridine) and a phenyl boronic acid or ester (e.g., (4-(hydroxymethyl)phenyl)boronic acid).
A substituted phenyl halide or triflate (e.g., 4-bromo-benzyl alcohol) and a pyridinylboronic acid or organozinc reagent.
Disconnection B (C-O Bond): This disconnection focuses on the formation of the alcohol functionality. The alcohol can be obtained through the reduction of a corresponding aldehyde, ketone, or carboxylic acid. For instance, 4-(4-methylpyridin-2-yl)benzaldehyde (B3050818) or methyl 4-(4-methylpyridin-2-yl)benzoate could serve as immediate precursors.
Classical and Modern Approaches to the Synthesis of this compound
Building upon the retrosynthetic analysis, several forward synthetic strategies can be devised, categorized as either convergent or divergent.
Convergent Synthesis Strategies for the this compound Core
Convergent strategies involve the synthesis of key fragments of the molecule separately, which are then combined in the later stages of the synthesis. This approach is often efficient as it allows for the independent optimization of the synthesis of each fragment.
A primary convergent approach involves a Suzuki-Miyaura or Negishi cross-coupling reaction.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between aryl halides and arylboronic acids. For the synthesis of this compound, two main routes are viable:
Route 1: Coupling of 2-bromo-4-methylpyridine (B133514) with (4-(hydroxymethyl)phenyl)boronic acid.
Route 2: Coupling of 4-methyl-2-(tributylstannyl)pyridine (B1589545) with 4-bromobenzyl alcohol.
The first route is often preferred due to the commercial availability and stability of boronic acids.
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield (%) |
| 2-Bromo-4-methylpyridine | (4-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |
| 2-Chloro-4-methylpyridine | (4-(Hydroxymethyl)phenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-90 |
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful when one of the coupling partners is sensitive to the basic conditions of the Suzuki coupling.
Divergent Synthesis Strategies from Key Aromatic and Heterocyclic Intermediates
Divergent strategies begin with a common intermediate that is subsequently modified to produce a variety of related structures. In the context of this compound, a key intermediate would be the biaryl core, which can then be functionalized.
A plausible divergent approach begins with the synthesis of 2-(4-bromophenyl)-4-methylpyridine (B13638927). This intermediate can be synthesized via a Suzuki or Stille coupling between 2-bromo-4-methylpyridine and 1,4-dibromobenzene, followed by selective functionalization. Once 2-(4-bromophenyl)-4-methylpyridine is obtained, the hydroxymethyl group can be introduced in several ways:
Lithium-halogen exchange followed by reaction with formaldehyde: Treatment with an organolithium reagent such as n-butyllithium at low temperature, followed by quenching with formaldehyde, yields the desired alcohol.
Formation of a Grignard reagent and reaction with formaldehyde: The Grignard reagent can be formed from 2-(4-bromophenyl)-4-methylpyridine and magnesium, which then reacts with formaldehyde. cerritos.edulibretexts.orgmissouri.edu
Palladium-catalyzed carbonylation followed by reduction: The bromo-intermediate can be converted to the corresponding methyl ester via palladium-catalyzed carbonylation in the presence of methanol (B129727), followed by reduction of the ester to the alcohol using a reducing agent like lithium aluminum hydride.
Optimization of Reaction Conditions for High Yield and Chemical Selectivity in this compound Production
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. For the key cross-coupling step, several factors can be optimized to maximize yield and selectivity.
Table 2: Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Conditions | Effect on Yield and Selectivity |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine (B1218219) ligands often improve catalytic activity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | The strength and nature of the base can significantly impact the reaction rate and the prevalence of side reactions. |
| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile | The solvent system, often a mixture of an organic solvent and water, affects the solubility of the reactants and the catalyst. |
| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or reactants. |
For the final reduction step, if proceeding from a carboxylic acid or ester, the choice of reducing agent is important.
Table 3: Reducing Agents for Carbonyl to Alcohol Transformation
| Starting Material | Reducing Agent | Conditions | Selectivity |
| 4-(4-Methylpyridin-2-yl)benzoic acid | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, 0 °C to rt | Highly effective for both acids and esters |
| Methyl 4-(4-methylpyridin-2-yl)benzoate | Sodium borohydride (B1222165) (NaBH₄) | Methanol, rt | Milder, selective for aldehydes and ketones over esters |
| 4-(4-Methylpyridin-2-yl)benzaldehyde | Sodium borohydride (NaBH₄) | Methanol, rt | High yield and selectivity |
Green Chemistry Principles in the Synthesis of this compound Derivatives
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas of focus include:
Catalysis: Utilizing highly efficient palladium catalysts at low loadings minimizes metal waste. The development of reusable, heterogeneous catalysts is also a key goal.
Solvent Selection: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) is desirable.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses often have a higher atom economy than linear syntheses.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption.
Stereoselective Synthesis of Chiral Analogues of this compound via Asymmetric Catalysis or Chiral Auxiliary Approaches
While this compound itself is achiral, the introduction of a substituent at the benzylic carbon would create a chiral center. The stereoselective synthesis of such chiral analogues is of interest for pharmaceutical applications.
Asymmetric Catalysis: The most direct approach to chiral alcohols is the asymmetric reduction of a prochiral ketone precursor, such as 4-(4-methylpyridin-2-yl)phenyl ketone. This can be achieved using chiral catalysts, for example, those based on ruthenium or rhodium with chiral ligands (e.g., BINAP).
Chiral Auxiliary Approaches: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral ester of 4-(4-methylpyridin-2-yl)benzoic acid could be reduced diastereoselectively. The auxiliary would then be removed to yield the enantiomerically enriched alcohol.
Reactivity and Transformations of 4 4 Methylpyridin 2 Yl Phenyl Methanol
Chemical Reactions Involving the Methanol (B129727) Moiety of [4-(4-Methylpyridin-2-yl)phenyl]methanol
The primary alcohol group is a key site for chemical modification, readily undergoing oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions Leading to Carbonyl Derivatives of this compound
The benzylic alcohol of this compound can be selectively oxidized to form either the corresponding aldehyde, 4-(4-methylpyridin-2-yl)benzaldehyde (B3050818), or the carboxylic acid, 4-(4-methylpyridin-2-yl)benzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents are employed for the synthesis of the aldehyde. For instance, manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of benzylic alcohols to aldehydes. This reaction is typically performed in a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. Other reagent systems such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane also facilitate this transformation efficiently. These methods are favored for their selectivity, minimizing the over-oxidation to the carboxylic acid.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from CrO₃ and H₂SO₄), will typically lead to the formation of the carboxylic acid. The reaction often requires more forcing conditions, including elevated temperatures.
| Product | Reagent(s) | Conditions | Type of Reaction |
| 4-(4-Methylpyridin-2-yl)benzaldehyde | Manganese Dioxide (MnO₂) | Dichloromethane, Room Temp. | Selective Oxidation |
| 4-(4-Methylpyridin-2-yl)benzaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temp. | Selective Oxidation |
| 4-(4-Methylpyridin-2-yl)benzoic acid | Potassium Permanganate (KMnO₄) | Basic solution, Heat | Strong Oxidation |
Esterification and Etherification of this compound
The hydroxyl group of the methanol moiety can participate in esterification reactions with carboxylic acids or their derivatives. The classic Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), can be used to produce the corresponding esters. masterorganicchemistry.commdpi.com More commonly, for higher yields and milder conditions, the alcohol is reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This method avoids the strong acidic conditions that could potentially protonate the pyridine ring.
Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether.
| Reaction Type | Reagents | Product Class |
| Esterification | Carboxylic Acid, H₂SO₄ (catalyst) | Ester |
| Acyl Chloride, Pyridine | Ester | |
| Etherification | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) | Ether |
Nucleophilic Substitution Reactions at the Benzylic Carbon of this compound
The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by converting it into a sulfonate ester (e.g., tosylate or mesylate) or a halide.
Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can directly convert the alcohol into the corresponding benzylic chloride, 2-(4-(chloromethyl)phenyl)-4-methylpyridine, or bromide. These benzylic halides are highly reactive towards nucleophiles. For example, 2-(4-(chloromethyl)phenyl)-4-methylpyridine readily reacts with nucleophiles such as cyanide (CN⁻), azides (N₃⁻), or amines, allowing for the introduction of a wide variety of functional groups at the benzylic position.
| Reagent | Intermediate/Product | Subsequent Reaction |
| Thionyl Chloride (SOCl₂) | 2-(4-(Chloromethyl)phenyl)-4-methylpyridine | Reaction with various nucleophiles (e.g., CN⁻, N₃⁻, RNH₂) |
| p-Toluenesulfonyl chloride | [4-(4-Methylpyridin-2-yl)phenyl]methyl tosylate | Displacement by nucleophiles |
Electrophilic Aromatic Substitution on the Phenyl Ring of this compound
Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is influenced by the two existing substituents: the hydroxymethyl group (-CH₂OH) and the 4-methylpyridin-2-yl group. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org
The -CH₂OH group is a weak activating group and an ortho, para-director. The 4-methylpyridin-2-yl group is a deactivating group due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, and it primarily directs incoming electrophiles to the meta position relative to the point of attachment. However, under strongly acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen will be protonated, significantly increasing its electron-withdrawing and deactivating effect.
The directing effects of the two groups are opposing. The activating -CH₂OH group directs to the positions ortho to it (positions 3 and 5), while the deactivating pyridinyl group directs to the positions meta to it (also positions 3 and 5). Therefore, incoming electrophiles are strongly directed to the positions ortho to the methanol moiety and meta to the pyridine substituent. Reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) would be expected to yield primarily 3-substituted derivatives.
Reactions Involving the Pyridine Nitrogen and Ring System of this compound
The pyridine ring offers additional sites for chemical reactivity, particularly at the nitrogen atom and the carbon atoms of the ring itself.
N-Alkylation and N-Oxidation Chemistry of this compound
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic. It can readily react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary pyridinium salts. researchgate.netresearcher.life This N-alkylation modifies the electronic properties of the molecule, making the pyridine ring more electron-deficient.
The nitrogen atom can also be oxidized to form a pyridine N-oxide. acs.org This transformation is typically carried out using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The formation of the N-oxide significantly alters the reactivity of the pyridine ring. It activates the positions ortho and para to the nitrogen (positions 3, 5, and the carbon bearing the methyl group) towards electrophilic substitution and also facilitates certain nucleophilic substitution reactions. youtube.com
| Reaction Type | Reagent | Product |
| N-Alkylation | Methyl Iodide (CH₃I) | 2-(4-(Hydroxymethyl)phenyl)-1,4-dimethylpyridin-1-ium iodide |
| N-Oxidation | m-CPBA | 2-(4-(Hydroxymethyl)phenyl)-4-methylpyridine 1-oxide |
Metalation and C-H Activation on the Pyridine Moiety of this compound
The structure of this compound, featuring a 2-phenylpyridine (B120327) scaffold, is highly amenable to directed C-H activation and metalation reactions. The pyridine nitrogen atom acts as a powerful directing group, facilitating the selective activation of the otherwise inert C-H bond at the ortho-position of the phenyl ring. This process, known as cyclometalation, is a cornerstone of modern organometallic chemistry and provides a direct route to functionalized derivatives. nih.govrsc.org
Transition metals such as palladium(II), rhodium(III), iridium(III), and ruthenium(II) are commonly employed for this transformation. nih.govwikipedia.org The reaction typically proceeds through an initial coordination of the pyridine nitrogen to the metal center, followed by an intramolecular electrophilic substitution or concerted metalation-deprotonation (CMD) pathway to form a stable five-membered metallacycle. researchgate.net The presence of the methyl group at the 4-position of the pyridine ring can exert a modest electronic donating effect, potentially influencing the basicity of the pyridine nitrogen and, consequently, its coordinating ability.
The general mechanism for palladium-catalyzed C-H activation is depicted below:
Coordination: The pyridine nitrogen of this compound coordinates to a palladium(II) salt, such as Pd(OAc)₂.
C-H Cleavage: An intramolecular C-H bond cleavage occurs at the ortho-position of the phenyl ring, assisted by a base or an acetate (B1210297) ligand, to form a palladacycle intermediate. rsc.org
Functionalization: This palladacycle can then react with various coupling partners, leading to the formation of a new C-C or C-heteroatom bond and regeneration of the active palladium catalyst.
Studies on similar 2-phenylpyridine derivatives have shown that this C-H activation is highly regioselective. rsc.orgresearchgate.net For instance, the palladium-catalyzed ortho-arylation of 2-phenylpyridine with potassium aryltrifluoroborates proceeds efficiently in the presence of an oxidant like copper(II) acetate. rsc.org
Table 1: Representative Metal Catalysts for C-H Activation of 2-Phenylpyridine Scaffolds
| Metal Catalyst | Typical Reaction | Product Type | Reference |
| Palladium(II) Acetate | Ortho-arylation, -alkenylation, -alkynylation | Functionalized Phenylpyridines | rsc.org |
| Rhodium(III) Complexes | Ortho-acylation, -alkylation | Functionalized Phenylpyridines | acs.org |
| Iridium(III) Chloride | Formation of Tris-cyclometalated Complexes | Luminescent Materials | wikipedia.org |
| Ruthenium(II) Carboxylates | C-H activation studies | Organometallic Intermediates | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Derivatives of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.net Halogenated derivatives of this compound serve as excellent precursors for these transformations, enabling the introduction of a wide array of functional groups. The first step in this approach is the regioselective halogenation of the parent molecule. The phenyl ring can be brominated or iodinated at the positions ortho or meta to the pyridine ring using electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Once the halogenated derivative, for instance, [4-(4-methylpyridin-2-yl)-3-bromophenyl]methanol, is synthesized, it can be employed in various palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions, such as the Suzuki, Stille, or Negishi couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the halogenated derivative, forming an organopalladium(II) intermediate. youtube.com
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center. nih.gov
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst. youtube.com
These reactions are highly valued for their functional group tolerance and broad applicability in the synthesis of complex molecules, including pharmaceuticals and materials. researchgate.net
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with a Hypothetical Halogenated Derivative
| Reaction Name | Coupling Partner | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |
| Stille Coupling | Organostannane | Pd(PPh₃)₄, LiCl | Aryl-substituted derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Alkenyl-substituted derivative |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted derivative |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Arylamine derivative |
Advanced Functionalization Strategies for this compound Leading to Modular Building Blocks
The strategic functionalization of this compound can generate a diverse library of modular building blocks for applications in medicinal chemistry, materials science, and catalysis. These strategies can target the benzylic alcohol, the pyridine ring, or the phenyl ring.
Modification of the Methanol Group: The primary alcohol functionality is a versatile handle for numerous transformations.
Oxidation: Mild oxidation can convert the alcohol to the corresponding aldehyde, 4-(4-methylpyridin-2-yl)benzaldehyde, a valuable intermediate for imine formation, Wittig reactions, and other carbonyl chemistries. Stronger oxidation yields the carboxylic acid, 4-(4-methylpyridin-2-yl)benzoic acid, which can be used in amide bond couplings or as a ligand component.
Etherification/Esterification: Conversion of the alcohol to ethers or esters can modify the molecule's steric and electronic properties, as well as its solubility and bioavailability in potential pharmaceutical applications.
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), allowing for subsequent nucleophilic substitution reactions to introduce a variety of functionalities, such as azides, nitriles, or thiols. nih.gov
Functionalization of the Aromatic Rings: Beyond the C-H activation and cross-coupling reactions previously discussed, other methods can be employed to functionalize the aromatic core.
Electrophilic Aromatic Substitution: The phenyl ring can undergo nitration or sulfonation, introducing functional groups that can be further manipulated.
Directed ortho-Lithiation: While C-H activation with transition metals is common, directed ortho-lithiation using strong bases like n-butyllithium can also be used, with the pyridine nitrogen directing the lithiation to the ortho-position of the phenyl ring. The resulting organolithium species can then be quenched with various electrophiles.
These functionalization strategies allow for the systematic modification of the this compound scaffold, producing a range of derivatives with tailored properties. These derivatives can then serve as key building blocks in the synthesis of more complex target molecules.
Table 3: Functionalization Strategies and Resulting Building Blocks
| Target Site | Reaction | Reagents | Resulting Functional Group | Potential Application |
| Methanol Group | Oxidation (mild) | PCC, DMP | Aldehyde | Synthesis of heterocycles, imines |
| Methanol Group | Oxidation (strong) | KMnO₄, Jones reagent | Carboxylic Acid | Amide coupling, ligand synthesis |
| Methanol Group | Tosylation | TsCl, Pyridine | Tosylate (leaving group) | Nucleophilic substitution reactions |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro | Reduction to amine, further functionalization |
| Pyridine Ring | N-Oxidation | m-CPBA | N-Oxide | Modulate reactivity, facilitate substitution |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific information regarding the coordination chemistry of "this compound" as a ligand to generate the detailed article as requested. Published research focuses on related but structurally distinct pyridine-containing ligands. Consequently, providing a scientifically accurate and thorough article that strictly adheres to the provided outline for this specific compound is not possible at this time.
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Coordination Chemistry of 4 4 Methylpyridin 2 Yl Phenyl Methanol As a Ligand
Application of Transition Metal Complexes of [4-(4-Methylpyridin-2-yl)phenyl]methanol in Catalysis Research
Heterogeneous Catalysis Incorporating this compound Derived Materials
While specific research on the use of this compound in heterogeneous catalysis is not extensively documented in publicly available literature, the broader class of 2-arylpyridine ligands has shown significant promise in this area. Palladium complexes featuring 2-arylpyridine derivatives have been investigated for their catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
For instance, studies on palladium(II) complexes with various 2-phenylpyridine (B120327) derivatives have demonstrated their efficacy as catalysts. The catalytic activity is often influenced by the electronic and steric properties of the substituents on both the pyridine (B92270) and phenyl rings. In a general context, palladium complexes with pyridine-based ligands have been successfully employed in Heck cross-coupling reactions. The nature of the substituents on the pyridine ring can impact the catalytic efficiency, with more basic ligands sometimes leading to higher reaction yields.
Although direct evidence is sparse, it is plausible that materials derived from this compound could be immobilized on solid supports to create heterogeneous catalysts. Such catalysts would offer advantages in terms of separation and reusability, which are crucial for industrial applications. The nitrogen atom of the pyridine ring and the hydroxyl group of the methanol (B129727) moiety could serve as anchoring points for catalyst immobilization.
Table 1: Catalytic Activity of Related Palladium(II) Complexes in Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Solvent | Base | Yield (%) |
| Pd(OAc)₂ | 2-(Mesityl)pyridine | Water/Solvent | K₃PO₄ | High |
| PdCl₂(CH₃CN)₂ | Various 4-substituted pyridines | Toluene | K₂CO₃ | >90 |
This table presents data for related palladium complexes to illustrate the potential catalytic applications of compounds structurally similar to this compound.
Interactions of this compound with Main Group Elements
It is conceivable that the nitrogen atom of the pyridine ring in this compound could act as a Lewis base, interacting with Lewis acidic main group element compounds, such as those of boron or aluminum. The hydroxyl group could also participate in reactions, for instance, forming alkoxides with reactive main group metal alkyls. Such interactions could lead to the formation of new molecular architectures with potentially interesting properties. However, without specific experimental data, these possibilities remain speculative.
Photophysical Properties of Metal Complexes Derived from this compound
The photophysical properties of metal complexes are highly dependent on the nature of both the metal center and the coordinated ligands. The 2-phenylpyridine scaffold is a classic cyclometalating ligand, particularly in the context of iridium(III) and platinum(II) complexes, which are known for their phosphorescent properties and applications in organic light-emitting diodes (OLEDs).
While there is a lack of specific data for complexes of this compound, the extensive research on related iridium(III) complexes with substituted 2-phenylpyridine ligands offers a valuable comparative framework. The electronic properties of the substituents on the 2-phenylpyridine ligand can significantly tune the emission color and efficiency of the resulting complexes. For example, electron-donating or electron-withdrawing groups can alter the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the emission wavelength.
Zinc(II) complexes with pyridine-containing ligands are also of interest due to their potential as fluorescent materials. The coordination of the ligand to the zinc center can enhance its rigidity and reduce non-radiative decay pathways, leading to increased fluorescence quantum yields. Although no specific photophysical data for zinc complexes of this compound have been reported, the general principles suggest they could exhibit interesting luminescent properties.
Table 2: Photophysical Data of a Representative Iridium(III) Complex with a 2-Phenylpyridine Ligand
| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |
| Ir(ppy)₃ | ~375, 440 | ~510 | ~1.0 |
This table provides data for a well-known iridium complex to illustrate the typical photophysical properties of this class of compounds. ppy = 2-phenylpyridine.
Theoretical and Computational Investigations of 4 4 Methylpyridin 2 Yl Phenyl Methanol Systems
Quantum Chemical Calculations on the Electronic and Geometric Structure of [4-(4-Methylpyridin-2-yl)phenyl]methanol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting a molecule's behavior and reactivity.
Density Functional Theory (DFT) Studies on Conformational Landscapes of this compound
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. espublisher.commdpi.com For this compound, DFT would be employed to explore its conformational landscape. This involves identifying all possible stable three-dimensional arrangements of the molecule, known as conformers, and determining their relative energies.
The process begins with the optimization of the molecule's geometry to find the lowest energy structure. nih.gov This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For a molecule like this compound, which has rotational freedom around the bond connecting the phenyl and pyridine (B92270) rings, multiple energy minima may exist. A systematic conformational search would be performed by rotating this bond and optimizing the geometry at each step to map out the potential energy surface.
The results of these calculations would provide the dihedral angle between the phenyl and pyridine rings for the most stable conformer, as well as the energy barriers for rotation between different conformations. This information is critical for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.
Below is a hypothetical data table illustrating the kind of results a DFT conformational analysis might yield.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 1 | 30.5 | 0.00 |
| 2 | 90.0 | 3.52 |
| 3 | 150.2 | 1.87 |
Molecular Orbital and Natural Bonding Orbital (NBO) Analysis of this compound
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. espublisher.com
Natural Bonding Orbital (NBO) analysis provides a localized picture of chemical bonding. uni-muenchen.dewikipedia.org It transforms the complex molecular orbitals into a more intuitive representation of Lewis structures, with localized bonds and lone pairs. materialsproject.orgwisc.edu NBO analysis for this compound would quantify the delocalization of electron density between the phenyl and pyridine rings and the interactions between filled (donor) and empty (acceptor) orbitals. uni-rostock.de This provides insights into intramolecular charge transfer and the nature of the chemical bonds.
A hypothetical table summarizing key NBO analysis results is presented below.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C5-C6) | π(C1'-C2') | 2.5 |
| LP(N) | π(C2-C3) | 5.1 |
| π(C2'-C3') | π*(N-C1) | 3.8 |
Computational Modeling of Reactivity Pathways and Reaction Mechanisms for this compound
Computational modeling can be used to simulate chemical reactions, providing detailed information about the transformation of reactants into products. This is invaluable for understanding reaction mechanisms and predicting the feasibility of chemical processes.
Transition State Analysis of Key Transformations of this compound
A key transformation for this compound is the oxidation of the methanol (B129727) group to an aldehyde or a carboxylic acid. Computational methods can be used to model this reaction and identify the transition state, which is the highest energy point along the reaction pathway.
The geometry of the transition state and its energy (the activation energy) can be calculated using methods like DFT. This information is crucial for understanding the kinetics of the reaction. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined.
Prediction and Interpretation of Spectroscopic Data for this compound and its Derivatives
Computational chemistry can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netdntb.gov.ua These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound or to help interpret complex spectra.
For this compound, DFT calculations could predict the vibrational frequencies corresponding to the stretching and bending of its chemical bonds, which would be observed in an IR spectrum. Similarly, the chemical shifts of the hydrogen and carbon atoms could be calculated to aid in the interpretation of NMR spectra. epstem.net Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum.
In Silico Design of Novel this compound Derivatives with Tuned Electronic and Coordination Properties
In silico design involves using computational methods to design new molecules with desired properties before they are synthesized in the lab. mdpi.compharmacophorejournal.com For this compound, this could involve modifying its structure by adding different functional groups to the phenyl or pyridine rings. nih.govnih.gov
By performing quantum chemical calculations on a series of virtual derivatives, it is possible to systematically study how different substituents affect the molecule's electronic properties (such as the HOMO-LUMO gap) and its ability to coordinate to metal ions. This allows for the rational design of new compounds with tailored properties for specific applications, such as in catalysis or materials science. mdpi.com For example, adding electron-donating groups would be expected to raise the HOMO energy, while electron-withdrawing groups would lower it. This tuning of electronic properties can be used to optimize the compound for use in electronic devices or as a ligand in coordination chemistry.
A hypothetical data table from an in silico design study is shown below.
| Derivative Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| -H (parent molecule) | -5.87 | -1.23 | 4.64 |
| -NO2 | -6.21 | -1.89 | 4.32 |
| -NH2 | -5.45 | -1.01 | 4.44 |
| -OCH3 | -5.62 | -1.15 | 4.47 |
Following a comprehensive search of publicly available scientific literature, no specific studies detailing molecular dynamics (MD) simulations for the compound "this compound" could be located. Consequently, the generation of a detailed article section on this specific topic, including data tables and in-depth research findings as requested, is not possible at this time.
Molecular dynamics simulation is a powerful computational method used to study the physical movement of atoms and molecules. A typical study that would provide the information necessary to construct the requested article would involve:
System Setup: Defining the initial coordinates of the this compound molecule and solvating it within a simulation box containing a specific chemical environment (e.g., water, dimethyl sulfoxide (B87167) (DMSO), or chloroform).
Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic potentials and interactions between the solute and the solvent molecules.
Simulation Execution: Running the simulation for a specified duration (typically nanoseconds to microseconds) under controlled conditions of temperature and pressure.
The absence of published research containing this level of detail for "this compound" prevents the creation of a scientifically accurate and verifiable article section as per the user's instructions. Information on related but distinct molecules cannot be used due to the strict requirement to focus solely on the specified compound.
Should research on the molecular dynamics of this compound be published in the future, this topic could be revisited.
Advanced Applications and Materials Science Contributions of 4 4 Methylpyridin 2 Yl Phenyl Methanol Derivatives
Incorporation of [4-(4-Methylpyridin-2-yl)phenyl]methanol Moieties into Polymeric Architectures for Functional Materials
The integration of pyridylphenyl moieties into polymer backbones is a well-established strategy for creating functional materials with tailored properties. The this compound unit is a particularly attractive monomer for such purposes. The primary point of attachment is the hydroxyl group of the methanol (B129727) moiety, which can be readily converted into other functional groups or used directly in condensation polymerization reactions to form polyesters, polyethers, or polyurethanes.
The presence of the 4-methylpyridine (B42270) group within the polymer chain imparts several key functionalities. The pyridine (B92270) nitrogen can act as a proton acceptor, influencing the polymer's solubility in acidic media and its interfacial properties. Furthermore, this nitrogen site is an excellent ligand for metal ions, allowing for the creation of metallopolymers. These materials can exhibit interesting catalytic, magnetic, or photophysical properties. The methyl group at the 4-position of the pyridine ring can subtly influence the polymer's physical properties, such as its glass transition temperature and solubility, by affecting chain packing and intermolecular interactions. For instance, studies on the related compound (4-(5-Methylpyridin-2-yl)phenyl)methanol have shown that its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, a principle that applies directly to its 4-methyl isomer. nih.gov
Role of this compound in the Design of Functional Organic and Hybrid Materials
The unique electronic and structural characteristics of this compound make it a versatile component in the design of a wide array of functional organic and hybrid materials beyond simple polymers.
Design Principles for Optoelectronic Materials Derived from this compound
Phenylpyridine derivatives are renowned for their applications in optoelectronics, particularly as components of organic light-emitting diodes (OLEDs). wikipedia.org The this compound scaffold serves as a foundational structure for designing new optoelectronic materials. The core design principle involves the manipulation of the electronic properties of the π-conjugated system.
The 2-phenylpyridine (B120327) structure facilitates the formation of highly fluorescent metal complexes, especially with heavy metals like iridium, through a process called cyclometalation. wikipedia.org The methanol group on the phenyl ring provides a convenient handle for further functionalization, allowing the attachment of other chromophores or charge-transporting moieties without significantly altering the core photophysical properties. The methyl group on the pyridine ring acts as a weak electron-donating group, which can raise the energy level of the Highest Occupied Molecular Orbital (HOMO) of the molecule. This tuning of frontier molecular orbital energies is critical for optimizing charge injection and transport in optoelectronic devices. By modifying the substituents on this basic framework, researchers can fine-tune the emission color, quantum efficiency, and stability of the resulting materials.
Table 1: Comparison of Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Potential Optoelectronic Relevance |
| [4-(Pyridin-2-yl)phenyl]methanol | C₁₂H₁₁NO | 185.22 | Unsubstituted phenylpyridine core with a methanol group. nih.gov | Foundational structure for blue-emitting phosphorescent materials. |
| 4-Methyl-2-phenylpyridine | C₁₂H₁₁N | 169.22 | Lacks the methanol group, has a methyl substituent on the pyridine ring. nih.gov | Methyl group provides electronic tuning; core structure used in cyclometalated complexes. nih.gov |
| This compound | C₁₃H₁₃NO | 199.25 | Combines the features of the above, with both methyl and methanol groups. | Offers dual functionality: electronic tuning via the methyl group and a site for further synthesis via the methanol group. |
| (4-(5-Methylpyridin-2-yl)phenyl)methanol | C₁₃H₁₃NO | 199.25 | Isomeric structure with the methyl group at the 5-position of the pyridine ring. | Its electronic properties make it suitable for applications in OLEDs and organic photovoltaics. nih.gov |
Note: Data for the target compound are based on its chemical structure, while its potential relevance is inferred from the properties of its analogues.
Supramolecular Assemblies Involving this compound as a Self-Assembling Unit
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. The this compound molecule is exceptionally well-suited for designing self-assembling systems. It possesses two key functional groups capable of forming strong and directional hydrogen bonds: the hydroxyl group (donor) and the pyridine nitrogen atom (acceptor).
This compound as a Building Block in Nanoscale Chemical Systems
The transition from molecular to nanoscale materials opens up new avenues for functionality. Derivatives of this compound can serve as critical building blocks for the bottom-up construction of nanoscale chemical systems, most notably nanoscale coordination polymers (NCPs).
NCPs are formed by the self-assembly of metal ions and organic ligands into repeating networks. The this compound moiety can act as a ditopic linker in such systems. The pyridine nitrogen provides a strong coordination site for a variety of metal ions, while the methanol group can be functionalized, for example, into a carboxylic acid, to provide a second coordination site. The length and relative orientation of these sites define the geometry of the resulting network. By carefully selecting the metal ion and reaction conditions, it is possible to control the size, morphology, and porosity of the resulting NCPs. These nanoscale materials have shown promise in fields such as nanomedicine for drug delivery and as platforms for chemical sensing.
Chemical Sensing Applications of this compound Based Probes and Receptor Systems
The development of chemical sensors that can selectively detect specific ions or molecules is a major goal in analytical chemistry. The this compound framework is an excellent platform for designing such sensors. The core principle involves creating a system where the binding of a target analyte to a receptor site causes a measurable change in a physical property, such as color or fluorescence.
The pyridine nitrogen atom in the molecule can act as a binding site for metal ions or as a proton-responsive center. The phenyl ring and pyridine ring together form a fluorophore. When an analyte binds to the nitrogen, it can alter the electronic structure of the molecule, leading to a change in its fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. This response can be highly sensitive and selective. The methanol group provides a convenient point for attaching other functionalities, such as specific ionophores or other signaling units, to create more complex and highly selective chemosensors for a range of environmental and biological targets.
Future Research Directions and Unexplored Avenues for 4 4 Methylpyridin 2 Yl Phenyl Methanol
Emerging Synthetic Methodologies for [4-(4-Methylpyridin-2-yl)phenyl]methanol and its Complex Analogues
The synthesis of 2-arylpyridines is a mature field, yet there is considerable room for innovation, particularly in the development of more efficient, sustainable, and complex molecular architectures based on the this compound scaffold. Future research will likely focus on moving beyond traditional cross-coupling methods toward more advanced and atom-economical strategies.
Furthermore, flow chemistry and automated synthesis platforms present an opportunity for the rapid generation of a library of analogues. By immobilizing key reagents or catalysts, continuous-flow systems could enable high-throughput screening of reaction conditions and the synthesis of a diverse set of derivatives with modifications on both the pyridine (B92270) and phenyl rings. This would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry or materials science.
Future synthetic strategies could also focus on asymmetric synthesis to produce enantiomerically pure forms of this compound and its derivatives, which is crucial for pharmacological applications.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Research Challenges |
|---|---|---|
| Late-Stage C-H Functionalization | Increased atom economy, reduced number of synthetic steps, access to novel derivatives. | Regioselectivity control, catalyst stability and turnover, functional group tolerance. |
| Flow Chemistry/Automated Synthesis | Rapid library generation, improved process control and safety, facile scalability. | Reactor design for specific reactions, catalyst leaching, integration of real-time analytics. |
| Asymmetric Catalysis | Access to single enantiomers for pharmacological and chiral material applications. | Development of highly selective catalysts, control of stereocenters, scalability of chiral separations. |
Elucidation of Novel Reactivity Patterns and Unconventional Transformations of this compound
The unique combination of a 2-arylpyridine and a benzylic alcohol in this compound opens the door to exploring novel reactivity and transformations. The pyridine nitrogen can act as a directing group for ortho-C-H activation on the phenyl ring, while the methanol (B129727) group is a versatile handle for a wide range of chemical modifications.
Future research could investigate unconventional, catalyst-driven transformations of the C-H bonds on the pyridine ring, which are typically less reactive. For instance, iridium or rhodium catalysis could enable selective borylation or silylation of the pyridine ring, providing new building blocks for further diversification. acs.org
The interplay between the pyridine nitrogen and the benzylic alcohol could also lead to interesting cyclization reactions. Under specific catalytic conditions, intramolecular cyclization could yield novel heterocyclic scaffolds with potential applications in medicinal chemistry. Another avenue of exploration is the use of the alcohol as a traceless directing group for remote C-H functionalization on the pyridine or phenyl ring, after which the alcohol could be removed or further functionalized.
Advanced Ligand Design Principles Utilizing the this compound Scaffold for Enhanced Catalytic Performance
The 2-arylpyridine motif is a well-established component of ligands in coordination chemistry and catalysis. researchgate.netnih.gov The this compound scaffold offers a versatile platform for designing novel ligands with tunable steric and electronic properties. The methyl group on the pyridine ring and the methanol group on the phenyl ring can be readily modified to fine-tune the ligand's coordination environment.
Future research should focus on the development of pincer-type ligands by introducing additional coordinating moieties to the scaffold. For example, functionalization of the carbon adjacent to the methanol group and the 3-position of the pyridine ring could lead to novel N,C,O- or N,N,O-tridentate ligands. These ligands could stabilize a variety of transition metals and find applications in challenging catalytic transformations such as C-C bond formation and hydrofunctionalization. nih.gov
The benzylic alcohol can also be used to graft these ligands onto solid supports, creating heterogeneous catalysts with improved recyclability and stability. Furthermore, the inherent chirality of derivatives of this scaffold could be exploited in asymmetric catalysis.
Table 2: Potential Ligand Architectures and Catalytic Applications
| Ligand Type | Potential Metal Centers | Potential Catalytic Applications |
|---|---|---|
| Bidentate (N,C- or N,O-) | Pd, Rh, Ir, Ru | Cross-coupling reactions, C-H activation, hydrogenation. |
| Tridentate Pincer (N,C,O- or N,N,O-) | Fe, Co, Ni, Pd, Pt | Dehydrogenation, transfer hydrogenation, polymerization. |
| Immobilized Ligands | Various | Heterogeneous catalysis with enhanced catalyst recovery. |
Frontier Computational Approaches Applied to Complex this compound Systems
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of molecules like this compound. Future research should leverage these methods to guide synthetic efforts and explore potential applications.
DFT calculations can be employed to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule and its derivatives. rsc.org This information is crucial for predicting reactivity, understanding reaction mechanisms, and designing molecules with specific electronic properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors. researchgate.net
Time-dependent DFT (TD-DFT) can be used to predict the photophysical properties, including absorption and emission spectra, of metal complexes derived from this scaffold. nih.gov This would be particularly valuable for designing new phosphorescent materials for OLEDs or photocatalysts.
Computational studies can also aid in ligand design by modeling the coordination of the scaffold to different metal centers, predicting the stability of the resulting complexes, and elucidating the mechanisms of catalytic reactions. researchgate.net This in silico approach can significantly accelerate the discovery of new and efficient catalysts.
Cross-Disciplinary Research Opportunities with this compound in Chemical Science
The versatile structure of this compound makes it a prime candidate for cross-disciplinary research, bridging organic synthesis, materials science, and medicinal chemistry.
In medicinal chemistry , the 2-arylpyridine scaffold is a "privileged structure" found in numerous FDA-approved drugs. lifechemicals.comrsc.org Future research could explore derivatives of this compound as potential therapeutic agents. The scaffold's ability to coordinate with metal ions also suggests potential applications in bioinorganic chemistry, for example, as metal-based imaging agents or therapeutics.
In materials science , the compound and its derivatives could serve as building blocks for functional materials. As ligands, they can be used to construct metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. The photophysical properties of their metal complexes could be harnessed for the development of new sensors, dyes, and components for organic electronics. researchgate.netnih.govrsc.org
In the field of supramolecular chemistry , the directional interactions of the pyridine ring and the hydrogen-bonding capability of the methanol group could be exploited to create self-assembling systems with complex architectures and functions. nih.gov These could include molecular cages, polymers, and gels with stimuli-responsive properties.
By fostering collaborations between synthetic chemists, computational chemists, materials scientists, and medicinal chemists, the full potential of this compound as a versatile molecular scaffold can be realized.
Table 3: Mentioned Compounds
| Compound Name |
|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
